![molecular formula C11H12N2O B1313373 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone CAS No. 881672-80-6](/img/structure/B1313373.png)
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone
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Overview
Description
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone, commonly known as DMBE, is an organic compound with a molecular formula of C9H10N2O. It is a member of the benzimidazole family and has a wide range of applications in scientific research. DMBE has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In
Scientific Research Applications
Heterocyclic Compound Synthesis
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone serves as a precursor in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These compounds are versatile building blocks for the construction of novel pyrazolo[1,5-a]pyrimidine, [1,2,4]-triazolo[1,5-a]pyramidine derivatives, and various heterocycles pendant to benzothiazole and benzimidazole ring systems, showcasing the compound's utility in creating structurally diverse and complex molecules (Darweesh, Mekky, Salman, & Farag, 2016).
Catalytic and Bioactive Properties
The compound has also been investigated for its role in the synthesis of copper(II) complexes with potential catalytic activities. These activities include catecholase-mimetic behaviors, illustrating the compound's relevance in mimicking enzymatic functions and contributing to our understanding of biological catalysis and its applications in biochemistry and biotechnology (Karaoğlu, Emirik, Menteşe, Zengin, & Serbest, 2016).
Antimicrobial and Biological Activity
Derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial effects. These studies provide insights into the potential therapeutic applications of benzimidazole derivatives, underscoring the compound's significance in the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Material Science and Spectrophotometry
In material science, the compound has been used in the development of chromophoric reagents for the extraction and spectrophotometric determination of metals such as Cobalt(II). This highlights its utility in analytical chemistry for the quantification and analysis of metal ions in various samples, contributing to environmental monitoring and industrial process control (Syamasundar, Chari, & Shobha, 2006).
Mechanism of Action
Target of Action
The primary target of the compound 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is Microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme that converts the COX product PGH2 into the biologically active PGE2 . The expression of mPGES-1 is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α .
Mode of Action
This compound is a benzoimidazole that potently inhibits human and rat recombinant mPGES-1 . It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration .
Biochemical Pathways
The compound this compound blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β . This indicates that it affects the PGE2 synthesis pathway, which is a crucial biochemical pathway involved in inflammation.
Pharmacokinetics
The compound’s ability to inhibit mpges-1 in both isolated cells and whole blood suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is a dose-dependent reduction in PGE2 synthesis and cell recruitment during inflammation . This suggests that the compound may have potential anti-inflammatory effects.
properties
IUPAC Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARHWEGXARRGDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468652 |
Source
|
Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
881672-80-6 |
Source
|
Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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